(5-Iodopent-4-YN-1-YL)benzene
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Overview
Description
(5-Iodopent-4-YN-1-YL)benzene is an organic compound characterized by the presence of an iodine atom attached to a pentynyl group, which is further connected to a benzene ring. This compound is of interest in organic chemistry due to its unique structure, which combines an alkyne group with an aromatic ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodopent-4-YN-1-YL)benzene typically involves the reaction of 5-chloro-1-pentyne with sodium iodide in acetone under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom . The reaction conditions are as follows:
Reagents: 5-chloro-1-pentyne, sodium iodide
Solvent: Acetone
Temperature: Reflux
Duration: 24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(5-Iodopent-4-YN-1-YL)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, acetone, reflux
Oxidation: Potassium permanganate, water, room temperature
Reduction: Hydrogen gas, palladium on carbon, room temperature
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), room temperature
Major Products Formed
Nucleophilic Substitution: Various substituted pentynylbenzenes
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Coupling Reactions: Complex aromatic compounds
Scientific Research Applications
(5-Iodopent-4-YN-1-YL)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of (5-Iodopent-4-YN-1-YL)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the alkyne group participates in the formation of new carbon-carbon bonds, facilitated by palladium catalysts. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-pentyne: Similar structure but lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Pent-4-yn-1-ylbenzene: Similar structure but lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
(5-Iodopent-4-YN-1-YL)benzene is unique due to the presence of both an iodine atom and an alkyne group attached to a benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
130248-71-4 |
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Molecular Formula |
C11H11I |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
5-iodopent-4-ynylbenzene |
InChI |
InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5,9H2 |
InChI Key |
FBBISCTWGCSUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC#CI |
Origin of Product |
United States |
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